molecular formula C19H19N3O5 B11101110 N-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11101110
M. Wt: 369.4 g/mol
InChI Key: OBCUDWKLYZOFNW-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-1-(3-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes ethoxyphenyl and nitrophenyl groups attached to a pyrrolidinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-1-(3-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-1-(3-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The ethoxy group can be hydrolyzed to a hydroxyl group.

    Substitution: The ethoxy and nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-1-(3-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-1-(3-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxy and nitrophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-1-(2-METHYL-3-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
  • N-(4-ETHOXYPHENYL)-1-(4-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-1-(3-NITROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N3O5/c1-2-27-17-8-6-14(7-9-17)20-19(24)13-10-18(23)21(12-13)15-4-3-5-16(11-15)22(25)26/h3-9,11,13H,2,10,12H2,1H3,(H,20,24)

InChI Key

OBCUDWKLYZOFNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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